molecular formula C11H8F2N2OS2 B7454446 2-(2,4-difluorophenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide

2-(2,4-difluorophenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B7454446
M. Wt: 286.3 g/mol
InChI Key: OIAJYVVYAMYPKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-difluorophenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide is not fully understood. However, it has been suggested that this compound exerts its biological activities through the modulation of various signaling pathways. For instance, it has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Moreover, it has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
2-(2,4-difluorophenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects. For instance, it has been reported to reduce the levels of oxidative stress markers such as malondialdehyde and nitric oxide. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in diabetic rats. Moreover, it has been reported to enhance the cognitive function of Alzheimer's disease model mice.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2,4-difluorophenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide in lab experiments is its diverse biological activities. This compound has been shown to exhibit anti-inflammatory, analgesic, anticonvulsant, and anticancer activities, among others. Moreover, it has a relatively simple synthesis method, which makes it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity. Therefore, it is important to ensure that appropriate safety measures are taken when handling this compound.

Future Directions

There are several future directions for the research on 2-(2,4-difluorophenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide. One of the potential areas of research is the development of more potent derivatives of this compound. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its biological activities. Moreover, the therapeutic potential of this compound in the treatment of various diseases needs to be explored further. Finally, the safety profile of this compound needs to be thoroughly evaluated to determine its potential for clinical use.
Conclusion:
In conclusion, 2-(2,4-difluorophenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide is a chemical compound with diverse biological activities and potential therapeutic applications. Its synthesis method is relatively simple, and it has been extensively studied for its anti-inflammatory, analgesic, anticonvulsant, and anticancer activities, among others. However, its mechanism of action needs to be further elucidated, and its safety profile needs to be thoroughly evaluated. Overall, 2-(2,4-difluorophenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide has the potential to be a valuable tool in the development of novel therapeutics.

Synthesis Methods

The synthesis of 2-(2,4-difluorophenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide can be achieved through a multi-step process. The first step involves the condensation of 2,4-difluoroaniline and thiourea to form 2-(2,4-difluorophenyl)thiourea. This intermediate is then reacted with chloroacetic acid to obtain 2-(2,4-difluorophenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide. The purity of the final product can be improved through recrystallization using a suitable solvent.

Scientific Research Applications

2-(2,4-difluorophenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. Additionally, this compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

2-(2,4-difluorophenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2OS2/c12-7-1-2-9(8(13)5-7)18-6-10(16)15-11-14-3-4-17-11/h1-5H,6H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAJYVVYAMYPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)SCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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